molecular formula C7H3ClF4O3S B1448682 2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride CAS No. 1803597-54-7

2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride

Cat. No.: B1448682
CAS No.: 1803597-54-7
M. Wt: 278.61 g/mol
InChI Key: FTLCZHMJLDXFPD-UHFFFAOYSA-N
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Description

2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClF4O3S. It is known for its strong acidic properties and is commonly used in various chemical reactions and industrial applications .

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds like 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride are known to cause severe skin burns and eye damage . Contact with water liberates toxic gas .

Mechanism of Action

Target of Action

The primary targets of 2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride Similar compounds are known to react at the benzylic position . The benzylic position is a part of the molecule that is directly adjacent to an aromatic system, such as a benzene ring . This position is often the site of chemical reactions due to its unique properties .

Mode of Action

The mode of action of This compound Similar compounds are known to undergo reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action would depend on the specific conditions and reagents present in the reaction .

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds are known to participate in reactions at the benzylic position , which can affect various biochemical pathways depending on the specific reaction and the other compounds involved .

Result of Action

The molecular and cellular effects of This compound Similar compounds are known to undergo reactions at the benzylic position , which can result in various molecular and cellular effects depending on the specific reaction and the other compounds involved .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The action of similar compounds can be influenced by various environmental factors, including temperature, ph, and the presence of other compounds .

Preparation Methods

The preparation of 2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 2-fluoro-3-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride compound . Industrial production methods may vary, but they generally follow similar synthetic routes with adjustments to optimize yield and purity.

Chemical Reactions Analysis

2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include amines, palladium catalysts, and boron reagents. The major products formed from these reactions are typically sulfonamide derivatives and coupled aromatic compounds.

Comparison with Similar Compounds

2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:

The uniqueness of this compound lies in its combination of fluoro and trifluoromethoxy groups, which enhance its reactivity and make it suitable for specific synthetic applications.

Properties

IUPAC Name

2-fluoro-3-(trifluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O3S/c8-16(13,14)5-3-1-2-4(6(5)9)15-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLCZHMJLDXFPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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